6-Bromo-2-chloro-4-methylpyridin-3-amine
Overview
Description
“6-Bromo-2-chloro-4-methylpyridin-3-amine” is a chemical compound with the molecular formula C6H6N2ClBr and a molecular weight of 221.48 g/mol . It is also known as "3-Amino-6-bromo-2-chloro-4-methylpyridine" .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C6H6BrClN2/c1-3-2-4(7)10-6(8)5(3)9/h2H,9H2,1H3
. This code provides a unique representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis and Functionalization
Access to 2-Aminopyridines
6-Bromo-2-chloro-4-methylpyridin-3-amine is crucial in synthesizing 2-aminopyridines, which are vital for bioactive natural products, medicinal compounds, and organic materials. Its reactions with primary or secondary amines lead to high yields of 6-bromopyridine-2-amines, further used in C-C cross-coupling reactions, showcasing a flexible and generally applicable method for 2-aminopyridine access (Bolliger, Oberholzer, & Frech, 2011).
Selective Amination of Polyhalopyridines
The compound demonstrates excellent chemoselectivity in amination reactions catalyzed by palladium complexes, producing aminopyridines with high yield and selectivity. This aspect underscores its utility in selective functionalization processes (Ji, Li, & Bunnelle, 2003).
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate Synthesis
It acts as a precursor in synthesizing complex molecules like ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate, illustrating its role in constructing organic materials with potential applications in various domains (Yao et al., 2010).
Investigations in Anthrapyridone
Its reactivity with phosphorus pentachloride to form dichloroanthrapyridine, which reacts with amines to produce 6-amino-2-chloro derivatives, further showcases its applicability in synthesizing heterocyclic compounds (Popov, Kurdyumova, & Dokunikhin, 1971).
Chemical Intermediates and Catalysis
Efficient Catalysis
The utility of this compound in catalytic processes, particularly in C-C cross-coupling reactions, is notable. It serves as an efficient substrate for palladium-catalyzed amination, demonstrating its role in facilitating complex synthetic pathways (Lang, Zewge, Houpis, & Volante, 2001).
Halogenation and Amination
Its involvement in halogenation reactions using N-halogenocompounds and catalytic amination underlines its adaptability in modifying aromatic compounds, further broadening its application scope (Fujisaki et al., 1993).
Safety and Hazards
Properties
IUPAC Name |
6-bromo-2-chloro-4-methylpyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c1-3-2-4(7)10-6(8)5(3)9/h2H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UURSCSIEXFAVSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30694996 | |
Record name | 6-Bromo-2-chloro-4-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1038920-08-9 | |
Record name | 6-Bromo-2-chloro-4-methylpyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30694996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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